2-(2-Furoylamino)benzyl 2-furoate

Beschreibung

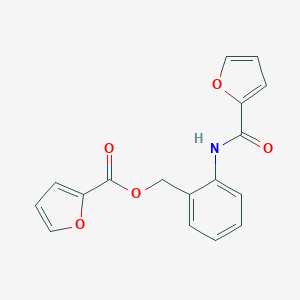

2-(2-Furoylamino)benzyl 2-furoate is a bifunctional aromatic ester featuring a benzyl group esterified with 2-furoic acid and a 2-furoylamino substituent at the 2-position of the benzyl ring. Its structure combines a furoate ester moiety and a furoylamide group, which may confer unique physicochemical properties.

Eigenschaften

Molekularformel |

C17H13NO5 |

|---|---|

Molekulargewicht |

311.29 g/mol |

IUPAC-Name |

[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate |

InChI |

InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19) |

InChI-Schlüssel |

VXUSHQPOHKUXAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |

Kanonische SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound 2-chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate () serves as a key structural analog for comparison. Below is a detailed analysis of their differences and hypothesized properties:

Structural Differences

Hypothesized Property Comparisons

Solubility

- The chloro and nitro groups in the analog increase molecular weight and introduce polar but electron-withdrawing effects, likely reducing solubility in polar solvents (e.g., water) compared to the main compound .

- The main compound’s furoate ester and lack of bulky substituents may enhance solubility in organic solvents like dichloromethane.

Chemical Stability

- The nitro group in the analog may enhance electrophilicity, making it more reactive in substitution or redox reactions.

Research Implications

- The analog’s nitro and chloro groups may make it a candidate for further studies in antibacterial or electrophilic agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.